molecular formula C17H16ClN5O2S B2704106 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852373-03-6

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone

Cat. No.: B2704106
CAS No.: 852373-03-6
M. Wt: 389.86
InChI Key: BTVQUEPQGOGFMN-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,3-b]pyridazine Scaffold

The triazolo[4,3-b]pyridazine scaffold emerged in the late 20th century as a fusion of triazole and pyridazine heterocycles, leveraging the electron-deficient nature of pyridazine for enhanced reactivity and the triazole ring for metabolic stability. Early synthetic routes focused on cyclocondensation reactions between pyridazine hydrazines and carbonyl compounds, as exemplified by the work of Sitong et al., who utilized bicyclic fused triazolopyridazines to develop low-sensitivity high-energy materials. The scaffold’s planar structure and ability to engage in π-π stacking interactions with biological targets spurred its adoption in medicinal chemistry.

Key milestones include:

  • 2000s : Identification of triazolopyridazines as kinase inhibitors, particularly against c-Met and PIM kinases, due to their capacity to occupy ATP-binding pockets.
  • 2010s : Structural diversification via Suzuki-Miyaura couplings and microwave-assisted cyclizations, enabling rapid access to derivatives with substituted aryl and heteroaryl groups.
  • 2020s : Integration with phosphonate groups and urea linkers to modulate solubility and safety profiles, as demonstrated in anticryptosporidial agents like SLU-2633.

Emergence of Thioether-Linked Morpholine Derivatives

Thioether linkages have gained prominence in drug design due to their metabolic stability and ability to act as hydrogen bond acceptors. When combined with morpholine—a saturated oxygen-nitrogen heterocycle known for improving aqueous solubility and blood-brain barrier penetration—these derivatives exhibit enhanced pharmacokinetic properties.

The synthesis of 2-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone typically involves:

  • Core Formation : Cyclization of 3-amino-6-hydrazinylpyridazine with 4-chlorobenzoyl chloride to yield the triazolopyridazine nucleus.
  • Thioether Incorporation : Nucleophilic substitution at the 6-position using thioglycolic acid derivatives, followed by coupling with morpholine via amide bond formation.

Table 1 : Representative Thioether-Linked Triazolopyridazine Derivatives

Compound R Group Biological Activity (IC₅₀) Reference
MMV665917 Urea linker Anti-Cryptosporidium: 0.17 µM
SLU-2633 Piperazine-acetamide c-Met inhibition: 48 nM
Target Compound Morpholine Kinase inhibition: Pending -

Pharmacological Significance in Drug Discovery

Triazolopyridazine derivatives exhibit broad pharmacological profiles:

  • Kinase Inhibition : The planar core binds to hinge regions of kinases like c-Met and PIM-1, with compound 22i showing IC₅₀ = 48 nM against c-Met. Substitutions at the 3-position (e.g., 4-chlorophenyl) enhance hydrophobic interactions with kinase pockets.
  • Antidiabetic Activity : Triazolo[1,5-a]pyridines inhibit α-glucosidase (IC₅₀ = 6.60 µM for 15j ), leveraging hydrogen bonds with TYR158 and GLU411 residues.
  • Antiparasitic Effects : Urea-linked derivatives like SLU-2633 disrupt Cryptosporidium growth by targeting undefined parasitic enzymes.

The morpholine moiety in the target compound likely improves solubility and tissue penetration, while the thioether linker stabilizes the molecule against hepatic metabolism.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-13-3-1-12(2-4-13)17-20-19-14-5-6-15(21-23(14)17)26-11-16(24)22-7-9-25-10-8-22/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVQUEPQGOGFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a novel triazole derivative with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, antiviral, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN6O2SC_{21}H_{17}ClN_{6}O_{2}S with a molecular weight of 452.9 g/mol. The structure features a triazole ring, a pyridazine moiety, and a morpholino group, which contribute to its biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, it was tested for its effectiveness against Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate to strong antibacterial activity.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanoneE. coli15
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanoneP. aeruginosa12

Antiviral Activity

The compound's antiviral properties have also been explored. It has been synthesized alongside other derivatives and tested against the tobacco mosaic virus (TMV). Some derivatives exhibited approximately 50% inhibition of TMV at specific concentrations.

Table 2: Antiviral Activity Against Tobacco Mosaic Virus

CompoundConcentration (mg/mL)Inhibition Rate (%)Reference
7b0.542.00
7i0.542.49

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it demonstrated strong inhibitory activity against urease with IC50 values significantly lower than the standard thiourea.

Table 3: Urease Inhibition Potency

CompoundIC50 (µM)Reference
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone2.14±0.002
Thiourea21.25±0.15

The biological mechanisms underlying the activities of this compound are linked to its structural features that allow for interaction with specific biological targets:

  • Antimicrobial Mechanism : The triazole ring is known to interfere with the synthesis of nucleic acids in bacteria.
  • Antiviral Mechanism : The compound may inhibit viral replication by disrupting viral entry or replication mechanisms.
  • Enzyme Inhibition : The morpholino group enhances binding affinity to active sites of enzymes like urease.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • A study involving a series of synthesized triazoles showed that compounds with similar structures to 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone exhibited significant antibacterial effects against multi-drug resistant strains.
  • Another investigation focused on the antiviral potential against various plant viruses indicated that derivatives could serve as lead compounds for developing new antiviral agents.

Comparison with Similar Compounds

a) Substituent Variations on the Triazolopyridazine Ring

  • 1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone (CAS 868967-16-2): Differs by a 2-pyridinyl group at position 3 instead of 4-chlorophenyl.
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6): Features a methyl-substituted triazolopyridazine core linked to an acetamide group. The absence of a thioether-morpholino chain reduces polarity, likely impacting solubility and pharmacokinetics .

b) Triazolopyridazine-Based Inhibitors

  • AZD5153 (Bromodomain Inhibitor): Contains a methoxy-triazolopyridazine core with a piperidyl-phenoxyethyl substituent. The bivalent structure enables dual binding to bromodomains, a mechanism distinct from the target compound’s likely mono-target engagement .

Physical and Chemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone (Target) 4-Cl-C₆H₄ (3), S-Morpholino (6) 430.89 (Calculated) Not Reported Thioether, Morpholine, Ketone
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone 2-Pyridinyl (3) 398.43 Not Reported Thioether, Morpholine, Ketone
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Pyrazolyl (1), Benzoylamino (Side Chain) 449.43 253–255 Carboxylic Acid, Amide

Key Observations :

  • The target compound’s 4-chlorophenyl group likely increases lipophilicity (clogP ~3.2 estimated) compared to the pyridinyl analog (clogP ~2.5), favoring passive diffusion .
  • Melting points for triazolopyridazine derivatives vary widely (e.g., 253–255°C for E-4b vs. 187–189°C for E-4d), suggesting substituent-dependent crystallinity .

Notes on Structural Optimization

  • Morpholino Group: Enhances aqueous solubility (predicted logS ~-3.5) compared to methyl or phenyl substituents (logS ~-4.5 for CAS 108825-65-6) .
  • 4-Chlorophenyl vs. Pyridinyl : The chloro substituent’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, while pyridinyl groups could engage in π-π stacking .

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